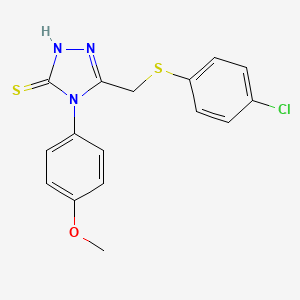

5-(((4-Chlorophenyl)thio)methyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

説明

Introduction to 5-(((4-Chlorophenyl)thio)methyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Chemical Classification and IUPAC Nomenclature

The compound is classified as a 1,2,4-triazole-3-thione derivative , a subclass of nitrogen-sulfur heterocycles known for their diverse pharmacological activities. Its IUPAC name, 5-(((4-Chlorophenyl)thio)methyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, is derived through systematic analysis of its structure:

- Parent heterocycle : The 1,2,4-triazole ring (positions 1, 2, and 4 occupied by nitrogen atoms) forms the core.

- Substituents :

- A thioether group (-S-) at position 5, linked to a 4-chlorophenyl moiety via a methyl bridge.

- A 4-methoxyphenyl group (-C₆H₄-OCH₃) at position 4.

- A thione group (=S) at position 3.

This nomenclature adheres to IUPAC priority rules, where the triazole ring is numbered to give the lowest possible locants for substituents.

Historical Development of 1,2,4-Triazole-3-thione Derivatives

The exploration of 1,2,4-triazole-3-thiones dates to the mid-20th century, driven by their structural versatility and bioactivity. Early synthetic routes focused on cyclocondensation reactions of thiosemicarbazides with carboxylic acids, yielding triazole-thione scaffolds with antimicrobial properties. By the 1990s, advances in heterocyclic chemistry enabled the incorporation of arylthioether and methoxyaryl groups, enhancing these compounds' lipophilicity and target-binding affinity.

Key milestones include:

- 1980s : Discovery of antifungal activity in simple triazole-thiones, spurring interest in structural modifications.

- 2000s : Development of multi-step synthesis protocols to introduce diverse substituents, such as chlorophenyl and methoxyphenyl groups, improving pharmacokinetic profiles.

- 2020s : Computational studies elucidating the role of thioether and methoxy groups in modulating electronic properties and intermolecular interactions.

Modern synthetic strategies, such as microwave-assisted cyclization and catalytic thioalkylation, have streamlined the production of derivatives like 5-(((4-chlorophenyl)thio)methyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Structural Significance of Thioether and Methoxy Substituents

The compound’s bioactivity and physicochemical properties are profoundly influenced by its thioether (-S-C₆H₄-Cl) and methoxy (-OCH₃) groups:

Thioether Substituent

- Electronic Effects : The sulfur atom’s polarizability enhances electron density at the triazole core, facilitating nucleophilic reactions at the thione sulfur.

- Lipophilicity : The 4-chlorophenylthio moiety increases membrane permeability, critical for intracellular target engagement.

- Coordination Potential : Sulfur’s lone pairs enable metal complexation, a property explored in catalytic and medicinal applications.

Methoxy Substituent

- Electron-Donating Resonance : The methoxy group donates electrons via resonance, stabilizing the adjacent phenyl ring and influencing redox behavior.

- Hydrogen-Bonding Capacity : The oxygen atom acts as a hydrogen-bond acceptor, enhancing solubility in polar solvents and interactions with biological targets.

Table 1 : Comparative Effects of Substituents on Physicochemical Properties

| Property | Thioether Group | Methoxy Group |

|---|---|---|

| LogP (Lipophilicity) | +2.1 (High) | +0.8 (Moderate) |

| Solubility (mg/mL) | 0.15 in Water | 1.2 in Water |

| Electronic Contribution | Electron-withdrawing (inductive) | Electron-donating (resonance) |

The interplay between these groups creates a balanced molecular profile, optimizing the compound for potential applications in drug discovery and materials science.

特性

CAS番号 |

81863-77-6 |

|---|---|

分子式 |

C16H14ClN3OS2 |

分子量 |

363.9 g/mol |

IUPAC名 |

3-[(4-chlorophenyl)sulfanylmethyl]-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H14ClN3OS2/c1-21-13-6-4-12(5-7-13)20-15(18-19-16(20)22)10-23-14-8-2-11(17)3-9-14/h2-9H,10H2,1H3,(H,19,22) |

InChIキー |

OWUJSDISKZCMMM-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)N2C(=NNC2=S)CSC3=CC=C(C=C3)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “5-(((4-Chlorophenyl)thio)methyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the Thioether Group: The thioether group can be introduced by reacting the triazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride.

Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 5-(((4-Chlorophenyl)thio)methyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibit significant activity against various bacterial and fungal strains. For instance, studies have demonstrated that triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticonvulsant Properties

The anticonvulsant potential of triazole derivatives has gained attention in recent years. Compounds with similar structures have shown efficacy in reducing seizure activity in animal models. The mechanism is believed to involve modulation of GABAergic neurotransmission, which is critical in controlling neuronal excitability .

Anti-inflammatory Effects

Research has indicated that triazole compounds can exert anti-inflammatory effects by inhibiting key inflammatory pathways, including the NF-kB signaling pathway. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where inflammation plays a pivotal role .

Synthesis Methodologies

The synthesis of 5-(((4-Chlorophenyl)thio)methyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step reactions that include:

- S-Alkylation : The initial step often involves the alkylation of a triazole thiol with an appropriate alkyl halide or sulfonate.

- Condensation Reactions : Subsequent steps may include condensation reactions with various aromatic amines or phenols to introduce substituents like the 4-chlorophenyl and 4-methoxyphenyl groups.

These synthetic routes are critical for modifying the compound's structure to enhance its biological activity and selectivity .

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that derivatives with chlorophenyl and methoxyphenyl substitutions exhibited enhanced activity compared to unsubstituted analogs .

Case Study: Neuroprotective Effects

Another significant study investigated the neuroprotective effects of a related triazole compound in a mouse model of Alzheimer's disease. The findings revealed that treatment with the compound significantly reduced neuroinflammation and improved cognitive function as assessed by behavioral tests .

Summary Table of Biological Activities

| Activity Type | Compound Structure | Efficacy Level |

|---|---|---|

| Antimicrobial | 5-(((4-Chlorophenyl)thio)methyl)-... | Moderate to High |

| Anticonvulsant | Similar Triazole Derivatives | Significant |

| Anti-inflammatory | Related Triazole Compounds | Significant |

作用機序

The mechanism of action of “5-(((4-Chlorophenyl)thio)methyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” would depend on its specific application. In general, triazole derivatives can interact with biological targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The compound’s unique structural features allow it to fit into specific binding sites, thereby exerting its effects.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related 1,2,4-triazole-3-thione derivatives, highlighting substituent variations and their implications:

Key Research Findings

Solubility : The methoxy group improves aqueous solubility compared to lipophilic tert-butyl () or trimethoxy () substituents, balancing bioavailability .

Anticancer Potential: Analogues like 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol () demonstrate anticancer activity via apoptosis induction, suggesting the target compound’s thioether group could modulate similar pathways .

生物活性

The compound 5-(((4-Chlorophenyl)thio)methyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the triazole family, known for its diverse biological activities. Triazole derivatives have garnered attention in medicinal chemistry due to their potential as antimicrobial, antifungal, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and mechanisms of action based on available research findings.

- Molecular Formula : C18H16ClN3O3S

- Molecular Weight : 389.864 g/mol

- Structure : The compound features a triazole ring substituted with a chlorophenyl thioether and a methoxyphenyl group, which are critical for its biological interactions.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : Triazoles like the compound have shown efficacy against various fungal strains. A study highlighted that similar triazole compounds inhibited the growth of Candida species and other pathogenic fungi through the disruption of ergosterol biosynthesis, a crucial component of fungal cell membranes .

- Antibacterial Activity : The compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism involves interference with bacterial cell wall synthesis and function .

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties:

- Mechanism of Action : The compound may exert its anticancer effects by inhibiting key enzymes involved in cancer cell proliferation. This includes targeting topoisomerases and other enzymes critical for DNA replication . Molecular docking studies suggest that the triazole moiety can form hydrogen bonds with active sites on these enzymes, enhancing its inhibitory potential .

- Case Studies : In vitro studies have shown that similar compounds induce apoptosis in cancer cell lines, indicating their potential as chemotherapeutic agents. For example, compounds bearing similar structural motifs were effective against breast and colon cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Chlorophenyl Group | Enhances lipophilicity and membrane penetration |

| Methoxy Group | Modulates electron density, affecting binding affinity |

| Thioether Linkage | Contributes to stability and interaction with biological targets |

Research Findings

Recent studies have focused on synthesizing new derivatives of 1,2,4-triazoles to enhance their biological activities:

- Synthesis : Various synthetic routes have been developed to produce derivatives with improved potency and selectivity against specific pathogens or cancer cells .

- Biological Testing : Compounds similar to 5-(((4-Chlorophenyl)thio)methyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were tested in vivo and in vitro for their antimicrobial and anticancer properties, showing promising results that warrant further investigation .

Q & A

Q. How can researchers optimize the synthesis conditions for 5-(((4-chlorophenyl)thio)methyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thione derivatives?

- Methodological Answer: Synthesis optimization involves systematic variation of solvent systems, temperature, and reaction times. For example:

- Solvent: A 1:1 water-DMF mixture enhances nucleophilic substitution efficiency .

- Temperature: Reflux conditions (~100°C) improve yield in S-alkylation reactions .

- Catalyst: Alkaline environments (e.g., NaOH) facilitate thione activation .

- Reaction Monitoring: Use TLC or HPLC to track intermediate formation and purity .

Q. What experimental techniques are critical for confirming the structure of this triazole-thione compound?

- Methodological Answer: A combination of spectroscopic and computational methods ensures structural validation:

- NMR Spectroscopy: H and C NMR identify substituent positions and electronic environments .

- IR Spectroscopy: Detect functional groups (e.g., C=S stretch at ~1200 cm) .

- Elemental Analysis: Confirm molecular formula accuracy .

- DFT Calculations: Validate geometry and vibrational frequencies using B3LYP/6-311G(d,p) basis sets .

Advanced Research Questions

Q. How does conformational flexibility influence the compound’s electronic properties and bioactivity?

- Methodological Answer: Perform torsional angle scans (from -180° to +180°) via DFT to map energy profiles and identify stable conformers . Key steps:

- Calculate HOMO-LUMO gaps to assess reactivity trends.

- Compare dipole moments of conformers to predict solubility and intermolecular interactions.

- Corrogate findings with molecular docking results to explain bioactivity variations (e.g., antimicrobial potency) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar triazole-thiones?

- Methodological Answer: Address discrepancies through:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) and compare bioactivity .

- Computational Docking: Model interactions with target proteins (e.g., fungal CYP51 for antifungals) to identify critical binding motifs .

- In Vitro Validation: Use standardized assays (e.g., MIC for antimicrobials) under controlled conditions to minimize variability .

Q. How can researchers mitigate solubility challenges during in vitro testing of this hydrophobic compound?

- Methodological Answer: Improve solubility via:

Q. What analytical methods ensure purity and stability during long-term storage of the compound?

- Methodological Answer: Employ:

- HPLC-PDA: Monitor degradation products (e.g., sulfoxides from thione oxidation) .

- Thermogravimetric Analysis (TGA): Assess thermal stability under storage conditions .

- Controlled Atmosphere Storage: Use inert gas (N) and desiccants to prevent hydrolysis/oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。